molecular formula C14H13BF9N3O B3103030 (S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate CAS No. 1431323-18-0

(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

Cat. No. B3103030
CAS RN: 1431323-18-0
M. Wt: 421.07 g/mol
InChI Key: CUTKEDUAINFAJX-OGFXRTJISA-N
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Description

The compound “(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate” is a complex organic molecule. It is related to a class of compounds known as triazolooxazines . These compounds are often used as ligands in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazolooxazine ring, along with the isopropyl and perfluorophenyl groups, contribute to its unique chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds in the triazolooxazine family are known to participate in a variety of chemical reactions . They can act as ligands, forming complexes with various metal ions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C26H26BF4N3O and it has a molecular weight of 483.31 .

Scientific Research Applications

Bridgehead Nitrogen Heterocycles Synthesis

  • Synthesis of Derivatives: Research has focused on synthesizing derivatives of bridgehead nitrogen heterocycles, such as [1,2,4]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives, from pyrylium salts and amidrazones (Molina et al., 1983).

Fluorinated Derivatives Synthesis

  • Creation of Fluorinated Poly-Substituted Triazolo Derivatives: The synthesis of fluorinated poly-substituted triazolo derivatives has been achieved using 3-amino-5-trifluoromethyl-1,2,4-triazole, acrylonitrile derivatives, and 1,3-dicarbonyl compounds (Zohdi, 1997).

Structural Analysis

  • Investigation of Molecular Structure: Studies have been conducted on the molecular structure of triazolothiadiazin compounds, such as the 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone, revealing intricate hydrogen bonding and crystal structure details (Goh et al., 2010).

Antimicrobial Activities

  • Assessment of Antimicrobial Properties: Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Polycyclic Heterocycles Synthesis

  • Development of Polycyclic Derivatives: Acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones has been used for the synthesis of polycyclic derivatives of triazolopyrimidine (Pyatakov et al., 2015).

Microwave-Assisted Synthesis

  • Facilitating Synthesis with Microwave Irradiation: Microwave-assisted synthesis techniques have been employed to create fused heterocycles incorporating the trifluoromethyl moiety (Shaaban, 2008).

Future Directions

The future research directions for this compound and similar compounds could involve exploring their potential uses in various chemical reactions, particularly as ligands or catalysts . Additionally, their potential applications in the field of medicinal chemistry could be explored .

properties

IUPAC Name

(5S)-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N3O.BF4/c1-6(2)7-3-23-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKEDUAINFAJX-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)[C@H]1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Reactant of Route 3
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Reactant of Route 4
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Reactant of Route 6
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

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